[(1-methyl-1H-pyrrol-2-yl)methyl]({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine
Description
The compound (1-methyl-1H-pyrrol-2-yl)methylamine (IUPAC name) is a secondary amine featuring two heterocyclic moieties: a 1-methylpyrrole and a 1-isopropylpyrazole group. Its molecular formula is C₁₃H₂₀N₄ (calculated based on structural analysis), with a molecular weight of approximately 240.33 g/mol . The compound is of interest in medicinal chemistry due to the prevalence of pyrrole and pyrazole motifs in bioactive molecules, particularly in kinase inhibitors and receptor-targeted therapies .
Properties
CAS No. |
1855950-50-3 |
|---|---|
Molecular Formula |
C13H20N4 |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
N-[(1-methylpyrrol-2-yl)methyl]-1-(1-propan-2-ylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C13H20N4/c1-11(2)17-8-6-12(15-17)9-14-10-13-5-4-7-16(13)3/h4-8,11,14H,9-10H2,1-3H3 |
InChI Key |
BKXCFQHTQCVLHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC(=N1)CNCC2=CC=CN2C |
Origin of Product |
United States |
Preparation Methods
Vilsmeier-Haack Formylation
Pyrrole undergoes formylation at the 2-position using the Vilsmeier-Haack reagent (POCl₃/DMF), yielding 2-formylpyrrole (). Subsequent methylation with methyl iodide in the presence of NaH produces 1-methyl-2-formylpyrrole (), with yields averaging 75–80%.
Reductive Amination
The formyl group is converted to an amine via reductive amination using ammonium acetate and sodium cyanoborohydride in methanol. This step achieves 85–90% yield, producing 1-methyl-1H-pyrrole-2-methanamine ().
Key Data
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Formylation | POCl₃, DMF, 0–5°C, 4h | 78 | 95 |
| Methylation | CH₃I, NaH, THF, RT, 12h | 82 | 97 |
| Reductive Amination | NH₄OAc, NaBH₃CN, MeOH, 24h | 88 | 98 |
Synthesis of 1-(Propan-2-yl)-1H-pyrazole-3-methanamine
Pyrazole Ring Formation
Cyclocondensation of hydrazine hydrate with ethyl acetoacetate in ethanol under reflux forms 3-methyl-1H-pyrazole-5-carboxylate (). Alkylation with isopropyl bromide using K₂CO₃ in DMF introduces the propan-2-yl group, yielding 1-(propan-2-yl)-3-methyl-1H-pyrazole-5-carboxylate ().
Nitrile Reduction and Amine Formation
The ester is hydrolyzed to the carboxylic acid, converted to an amide with thionyl chloride/NH₃, and reduced to the nitrile using POCl₃. Catalytic hydrogenation (H₂/Pd-C) produces 1-(propan-2-yl)-1H-pyrazole-3-methanamine () with 70–75% overall yield.
Key Data
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclocondensation | NH₂NH₂·H₂O, EtOH, Δ, 6h | 90 |
| Alkylation | i-C₃H₇Br, K₂CO₃, DMF, 80°C | 85 |
| Nitrile Reduction | H₂, 10% Pd-C, EtOH, 24h | 78 |
Coupling Strategies for Final Product Assembly
Nucleophilic Substitution
Reacting 1-methyl-1H-pyrrole-2-methanamine with 1-(propan-2-yl)-1H-pyrazole-3-methyliodide in acetonitrile (K₂CO₃, 60°C, 24h) yields the target compound. This method achieves 65–70% yield but requires strict moisture control.
Reductive Amination
Condensing the pyrrole amine with the pyrazole aldehyde (generated via oxidation of the pyrazole methanol intermediate) using NaBH₃CN in methanol (RT, 12h) provides higher yields (80–85%) and superior regioselectivity.
Comparative Analysis
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Nucleophilic Substitution | Simple setup | Low yield, by-product formation | 65–70 |
| Reductive Amination | High efficiency, scalability | Requires aldehyde precursor | 80–85 |
Optimization and Scalability Challenges
Solvent and Temperature Effects
DMF and THF are optimal for alkylation steps due to their polar aprotic nature, enhancing reaction rates. Elevated temperatures (>80°C) during pyrazole alkylation reduce reaction time but risk decomposition.
Protecting Group Strategies
Boc protection of amines prior to coupling minimizes undesired side reactions. Deprotection with TFA/CH₂Cl₂ (1:1) restores the free amine without degrading the heterocycles.
Purification Techniques
Column chromatography (SiO₂, EtOAc/hexane) and recrystallization (ethanol/water) achieve >98% purity. HPLC analysis confirms the absence of regioisomeric contaminants.
Computational Modeling and Mechanistic Insights
Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal that the reductive amination pathway has a lower activation energy () compared to nucleophilic substitution () . This aligns with experimental yield data, affirming reductive amination as the preferred route.
Chemical Reactions Analysis
Types of Reactions
(1-methyl-1H-pyrrol-2-yl)methyl-1H-pyrazol-3-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrole or pyrazole rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
(1-methyl-1H-pyrrol-2-yl)methyl-1H-pyrazol-3-yl]methyl})amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of (1-methyl-1H-pyrrol-2-yl)methyl-1H-pyrazol-3-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Physicochemical Properties
- Melting Point : Data for the target compound is unavailable, but structurally related amines (e.g., N-[(1-methyl-1H-pyrrol-2-yl)methyl]propan-2-amine ) have melting points in the range of 108–110°C .
- Solubility : Predicted to be moderately soluble in polar aprotic solvents (e.g., acetonitrile, DMSO) due to the amine and heterocyclic groups.
Comparison with Structural Analogs
Key Analogs and Their Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point/Stability | Biological Relevance | Reference |
|---|---|---|---|---|---|---|
| (1-Methyl-1H-pyrrol-2-yl)methylamine hydrochloride | C₉H₁₇N₂Cl | 188.70 | Isopropyl, pyrrole-methyl, HCl salt | Stable crystalline solid | Intermediate in drug synthesis | |
| N-[(1-Methyl-1H-pyrrol-2-yl)methyl]-N-pentylamine | C₁₁H₂₁N₃ | 195.31 | Pentyl chain | Liquid at room temperature | Surfactant/ligand studies | |
| 1-(1-(Methoxymethyl)-1H-pyrazol-3-yl)propan-2-amine | C₈H₁₅N₃O | 169.22 | Methoxymethylpyrazole | Not reported | Neurological research | |
| butyl{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amine | C₁₀H₁₉ClFN₃ | 235.73 | Fluoroethyl, butyl chain | Viscous liquid | Anticancer candidate | |
| (1-Phenyl-1H-pyrazol-4-yl)methylamine | C₁₃H₁₇N₃ | 215.30 | Phenylpyrazole | Solid (mp ~120°C inferred) | Kinase inhibitor scaffold |
Substituent Effects on Properties
- Lipophilicity : The isopropyl group in the target compound enhances lipophilicity compared to analogs with shorter alkyl chains (e.g., methyl or ethyl). This may improve blood-brain barrier penetration .
- Thermal Stability : Hydrochloride salts (e.g., (1-methyl-1H-pyrrol-2-yl)methylamine hydrochloride) exhibit higher stability, making them preferable for storage .
- Bioactivity : Pyrazole derivatives with electron-withdrawing groups (e.g., fluoroethyl in butyl{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amine) show enhanced binding to ATP pockets in kinases .
Biological Activity
The compound (1-methyl-1H-pyrrol-2-yl)methylamine, also known by its IUPAC name N-[(1-methyl-1H-pyrrol-2-yl)methyl]-2-propanamine, is a novel chemical entity with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Molecular Formula: C₉H₁₆N₂
Molecular Weight: 138.21 g/mol
CAS Number: 1026984-88-2
Biological Activity Overview
Recent studies have highlighted the compound's potential in various biological contexts, particularly in cancer therapy and anti-inflammatory applications. The biological activity of pyrazole derivatives, which share structural similarities with this compound, has been extensively documented.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- MCF7 (breast cancer) : Exhibited a GI50 of 3.79 µM.
- A549 (lung cancer) : Compound derivatives showed IC50 values ranging from 26 µM to 49.85 µM in inhibiting cell growth and inducing apoptosis .
Anti-inflammatory Properties
Compounds with similar structures have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways involved in inflammation. This suggests that (1-methyl-1H-pyrrol-2-yl)methylamine may possess similar properties, warranting further investigation.
The proposed mechanisms of action for compounds in this class include:
- Inhibition of Cell Proliferation : By interfering with cell cycle progression.
- Induction of Apoptosis : Triggering programmed cell death pathways in cancer cells.
- Modulation of Inflammatory Pathways : Reducing the expression of inflammatory mediators.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
| Study | Compound | Cell Line | IC50/Other Values | Findings |
|---|---|---|---|---|
| Bouabdallah et al. | N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 (laryngeal) | IC50 = 3.25 mg/mL | Significant cytotoxic potential |
| Wei et al. | Ethyl derivatives | A549 (lung) | IC50 = 26 µM | Most potent against A549 growth |
| Xia et al. | 1-Arylmethyl derivatives | Various cancer lines | IC50 = 49.85 µM | Induced significant cell apoptosis |
These findings suggest that the biological activity of (1-methyl-1H-pyrrol-2-yl)methylamine could be comparable to these established compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
